molecular formula C6H5ClN2O3 B8707892 3-chloro-1-methyl-5-nitropyridin-2(1H)-one

3-chloro-1-methyl-5-nitropyridin-2(1H)-one

Cat. No. B8707892
M. Wt: 188.57 g/mol
InChI Key: CPJBHWRJBWUIKP-UHFFFAOYSA-N
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Patent
US08975417B2

Procedure details

To a stirred solution of 3-chloro-1-methyl-5-nitropyridin-2(1H)-one (Step 5.1) (10.38 g, 55.0 mmol), EtOH (200 mL) and NH4Cl (79 mL, 550 mmol) was added iron (9.22 g, 165 mmol). The reaction mixture was stirred for 1 hr at 85° C., filtered through a pad of celite, and concentrated. The crude material was purified by silica gel column chromatography (CH2Cl2/MeOH 2-10%) to afford the title product (6.77 g, 42.7 mmol, 78% yield) as a black solid. tR: 0.29 min (LC-MS 1); ESI-MS: 159 [M+H]+ (LC-MS 1); Rf=0.28 (CH2Cl2/MeOH 9:1).
Quantity
10.38 g
Type
reactant
Reaction Step One
Name
Quantity
79 mL
Type
reactant
Reaction Step One
Name
Quantity
9.22 g
Type
catalyst
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=[C:6]([N+:8]([O-])=O)[CH:7]=1.[NH4+].[Cl-]>[Fe].CCO>[NH2:8][C:6]1[CH:7]=[C:2]([Cl:1])[C:3](=[O:12])[N:4]([CH3:11])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10.38 g
Type
reactant
Smiles
ClC=1C(N(C=C(C1)[N+](=O)[O-])C)=O
Name
Quantity
79 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
9.22 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hr at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel column chromatography (CH2Cl2/MeOH 2-10%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C(N(C1)C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42.7 mmol
AMOUNT: MASS 6.77 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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